molecular formula C9H11ClN2 B2926301 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1604818-09-8

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B2926301
CAS No.: 1604818-09-8
M. Wt: 182.65
InChI Key: RHOHHICSZNIMKP-UHFFFAOYSA-N
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Description

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C9H11ClN2. It is a derivative of pyrrolo[3,2-b]pyridine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 3rd position.

Future Directions

The future directions for research on “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine” and its derivatives could involve further exploration of their biological activity, particularly their potential as FGFR inhibitors for cancer therapy . Additionally, the development of more efficient synthesis methods could be a valuable area of study .

Mechanism of Action

Target of Action

This compound belongs to the class of pyrrolopyrazine derivatives , which are known to exhibit a wide range of biological activities.

Mode of Action

Pyrrolopyrazine derivatives, in general, have been found to interact with multiple receptors and exhibit various biological activities . The exact interaction of “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine” with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

The compound’s predicted boiling point is 267.3±40.0 °C, and its predicted density is 1.154±0.06 g/cm3 . These properties may influence its bioavailability.

Result of Action

Given the diverse biological activities of pyrrolopyrazine derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3,3-dimethylbut-2-ene with pyrrole in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
  • 6-Chloro-3,3-dimethyl-4-azaindole
  • 6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine

Uniqueness

6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the two methyl groups at the 3rd position significantly influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOHHICSZNIMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1N=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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